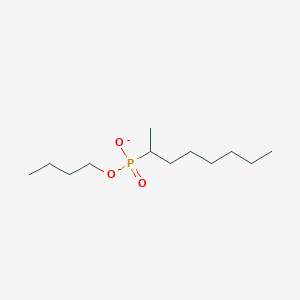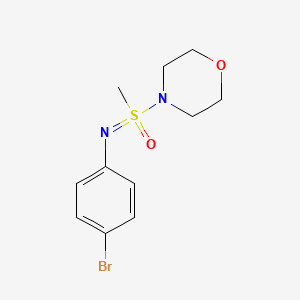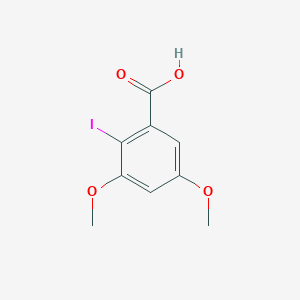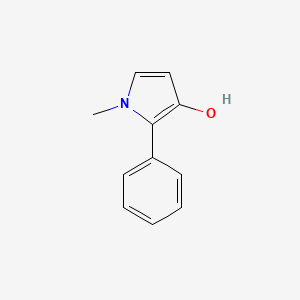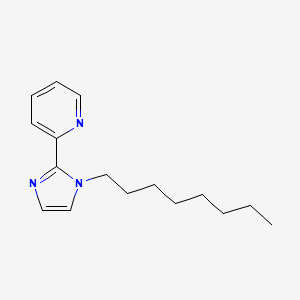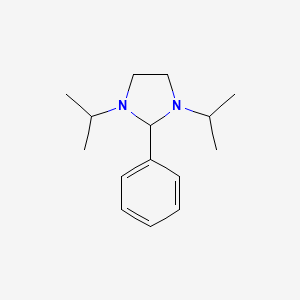
2-Phenyl-1,3-di(propan-2-yl)imidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1,3-di(propan-2-yl)imidazolidine is a heterocyclic compound that features an imidazolidine ring substituted with phenyl and isopropyl groups. This compound is part of the broader class of imidazolidines, which are known for their diverse chemical properties and applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenyl-1,3-di(propan-2-yl)imidazolidine can be synthesized through the condensation reaction of 1,2-diamines with aldehydes. This method typically involves the use of substituted diamines and aldehydes under controlled conditions to form the imidazolidine ring . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale condensation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Additionally, purification steps, such as crystallization or distillation, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,3-di(propan-2-yl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of imidazolidines with different substitution patterns.
Substitution: The phenyl and isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidines, imidazolidinones, and other derivatives with altered functional groups.
Scientific Research Applications
2-Phenyl-1,3-di(propan-2-yl)imidazolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyl-1,3-di(propan-2-yl)imidazolidine and its derivatives involves interactions with specific molecular targets and pathways. These compounds can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, some derivatives may inhibit enzyme activity, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered ring with two nitrogen atoms, known for its broad range of biological activities.
Imidazoline: Similar to imidazolidine but with a different ring structure, used in pharmaceuticals and organic synthesis.
Imidazolidinone: An oxidized form of imidazolidine, with applications in medicinal chemistry.
Uniqueness
2-Phenyl-1,3-di(propan-2-yl)imidazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl and isopropyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
112565-76-1 |
|---|---|
Molecular Formula |
C15H24N2 |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
2-phenyl-1,3-di(propan-2-yl)imidazolidine |
InChI |
InChI=1S/C15H24N2/c1-12(2)16-10-11-17(13(3)4)15(16)14-8-6-5-7-9-14/h5-9,12-13,15H,10-11H2,1-4H3 |
InChI Key |
PMUMFUYABQWRRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(C1C2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


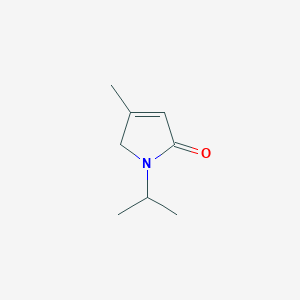
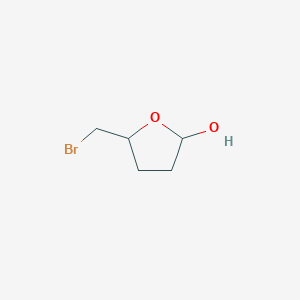
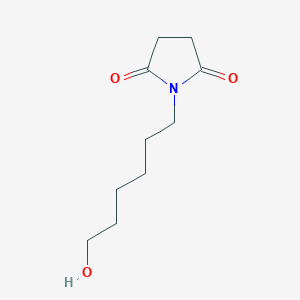
![2-Methyl-N-[3-(tributylstannyl)propyl]prop-2-enamide](/img/structure/B14292275.png)

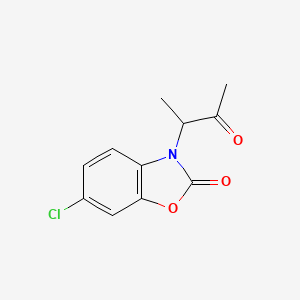
![3-(2,3-Dimethyl-2-azabicyclo[3.2.1]octan-4-yl)phenyl decanoate](/img/structure/B14292300.png)
